molecular formula C10H9NaO5S B12057442 4-Hydroxy-1-naphthalenesulfonic acid sodium salt hydrate

4-Hydroxy-1-naphthalenesulfonic acid sodium salt hydrate

Cat. No.: B12057442
M. Wt: 264.23 g/mol
InChI Key: OIKKPHLQUZYWQL-UHFFFAOYSA-M
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Description

4-Hydroxy-1-naphthalenesulfonic acid sodium salt hydrate is an organic compound with the molecular formula HOC10H6SO3Na · xH2O. It is a sodium salt of 4-hydroxy-1-naphthalenesulfonic acid and is commonly used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Hydroxy-1-naphthalenesulfonic acid sodium salt hydrate typically involves the sulfonation of 1-naphthol. The reaction is carried out by treating 1-naphthol with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where 1-naphthol is reacted with sulfuric acid under controlled temperature and pressure conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the sodium salt, which is subsequently crystallized and hydrated .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-naphthalenesulfonic acid sodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-naphthalenesulfonic acid sodium salt hydrate involves its interaction with various molecular targets. The hydroxyl and sulfonic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can affect the structure and function of biological molecules. These interactions can influence enzymatic activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-naphthalenesulfonic acid sodium salt hydrate is unique due to its specific combination of functional groups and its hydrated form. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .

Properties

Molecular Formula

C10H9NaO5S

Molecular Weight

264.23 g/mol

IUPAC Name

sodium;4-hydroxynaphthalene-1-sulfonate;hydrate

InChI

InChI=1S/C10H8O4S.Na.H2O/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;;/h1-6,11H,(H,12,13,14);;1H2/q;+1;/p-1

InChI Key

OIKKPHLQUZYWQL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O.O.[Na+]

Origin of Product

United States

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